molecular formula C22H18O2 B10840943 2-(4-Hydroxy-phenyl)-1-p-tolyl-3H-inden-5-ol

2-(4-Hydroxy-phenyl)-1-p-tolyl-3H-inden-5-ol

Cat. No. B10840943
M. Wt: 314.4 g/mol
InChI Key: YIFNILRPNDYIBP-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-phenyl)-1-p-tolyl-3H-inden-5-ol is an organic compound with a complex structure that includes both phenolic and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-phenyl)-1-p-tolyl-3H-inden-5-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-phenyl)-1-p-tolyl-3H-inden-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

2-(4-Hydroxy-phenyl)-1-p-tolyl-3H-inden-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-phenyl)-1-p-tolyl-3H-inden-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)benzofuran-5-ol
  • 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
  • 4-Hydroxy-2-quinolones

Uniqueness

2-(4-Hydroxy-phenyl)-1-p-tolyl-3H-inden-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

properties

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1-(4-methylphenyl)-3H-inden-5-ol

InChI

InChI=1S/C22H18O2/c1-14-2-4-16(5-3-14)22-20-11-10-19(24)12-17(20)13-21(22)15-6-8-18(23)9-7-15/h2-12,23-24H,13H2,1H3

InChI Key

YIFNILRPNDYIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

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